2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a brominated furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the bromination of furan derivatives. One common method involves the reaction of 5-bromofuran-2-carboxaldehyde with a bicyclic amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated furan ring.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce hydrogenated furans. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The bicyclic structure allows for high affinity binding to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: A simpler brominated furan derivative used in organic synthesis.
2-Azabicyclo[2.2.1]heptane: The bicyclic amine core structure without the brominated furan ring.
5-Bromofuran-2-carboxylic acid: Another brominated furan derivative with different functional groups[][5].
Uniqueness
2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[221]heptane is unique due to its combination of a brominated furan ring and a bicyclic amine structure
Properties
IUPAC Name |
2-[(5-bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-11-4-3-10(14-11)7-13-6-8-1-2-9(13)5-8/h3-4,8-9H,1-2,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOUVGFZGPYLGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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